molecular formula C27H20N2O4S B12636328 Benzoic acid, 4-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-

Benzoic acid, 4-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-

Cat. No.: B12636328
M. Wt: 468.5 g/mol
InChI Key: WCTQIUMYFZZRQB-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a complex organic compound with the molecular formula C27H20N2O4S and a molecular weight of 468.5237 g/mol. This compound features a benzoic acid moiety linked to a pyrrolo[2,3-b]pyridine ring system, which is further substituted with a 4-methylphenylsulfonyl and a phenyl group.

Preparation Methods

The synthesis of benzoic acid, 4-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The 4-methylphenylsulfonyl group is introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Benzoic Acid Moiety: This step involves coupling reactions, such as Suzuki-Miyaura coupling, to attach the benzoic acid group to the pyrrolo[2,3-b]pyridine core

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Benzoic acid, 4-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitrating agents

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Benzoic acid, 4-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]- has several scientific research applications:

    Medicinal Chemistry: It is used in the development of novel therapeutic agents due to its potential biological activity.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules

Mechanism of Action

The mechanism of action of benzoic acid, 4-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to benzoic acid, 4-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]- include other benzoic acid derivatives and pyrrolo[2,3-b]pyridine compounds. These compounds share structural similarities but may differ in their substituents and functional groups, leading to variations in their chemical and biological properties . Some examples of similar compounds are:

  • 4-[(4-Methylphenyl)sulfonyl]amino-benzoic acid methyl ester
  • 4-(4H-1,2,4-triazol-4-yl)benzoic acid

Biological Activity

Benzoic acid, 4-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]- (CAS No. 1187209-20-6) is a compound of significant interest due to its complex structure and potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C27H20N2O4SC_{27}H_{20}N_{2}O_{4}S. It features a pyrrolo[2,3-b]pyridine core, which is known for its pharmacological relevance. The sulfonamide group contributes to its biological activity, making it a candidate for various therapeutic applications.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds related to benzoic acid derivatives. For instance, pyrrole-based compounds have been shown to exhibit strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

Table 1: Antibacterial Activity of Pyrrole Derivatives

CompoundTarget BacteriaMIC (μg/mL)Control (Ciprofloxacin)
AStaphylococcus aureus3.122
BEscherichia coli12.52

Anticancer Activity

The anticancer properties of benzoic acid derivatives have been explored in various studies. One significant finding indicates that certain derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer). A compound with a similar structure demonstrated a substantial increase in annexin V-FITC positive cells, indicating late apoptosis .

Table 2: Induction of Apoptosis in MDA-MB-231 Cells

CompoundAnnexin V-FITC (%)Control (%)
C22.040.18

Enzyme Inhibition

Benzoic acid derivatives have also shown promise as enzyme inhibitors. Specifically, studies on carbonic anhydrase IX (CA IX) inhibition revealed IC50 values ranging from 10.93 to 25.06 nM for various benzenesulfonamide derivatives . This selectivity for CA IX over other isoforms suggests potential therapeutic applications in cancer treatment.

Table 3: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (nM)
DCA IX10.93
ECA II1.55

Case Studies

  • Study on Antibacterial Properties : A study evaluated the antibacterial efficacy of synthesized pyrrole derivatives against multiple bacterial strains, demonstrating significant activity against Salmonella typhi and Bacillus subtilis. The most active compounds displayed MIC values comparable to traditional antibiotics .
  • Apoptosis Induction in Cancer Cells : Another study focused on the apoptotic effects of benzenesulfonamide derivatives on MDA-MB-231 cells, showing a marked increase in apoptotic markers compared to controls .

Properties

Molecular Formula

C27H20N2O4S

Molecular Weight

468.5 g/mol

IUPAC Name

4-[1-(4-methylphenyl)sulfonyl-5-phenylpyrrolo[2,3-b]pyridin-3-yl]benzoic acid

InChI

InChI=1S/C27H20N2O4S/c1-18-7-13-23(14-8-18)34(32,33)29-17-25(20-9-11-21(12-10-20)27(30)31)24-15-22(16-28-26(24)29)19-5-3-2-4-6-19/h2-17H,1H3,(H,30,31)

InChI Key

WCTQIUMYFZZRQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C(=O)O

Origin of Product

United States

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